diethyl 2-diethoxyphosphorylsulfanylpropanedioate

Description

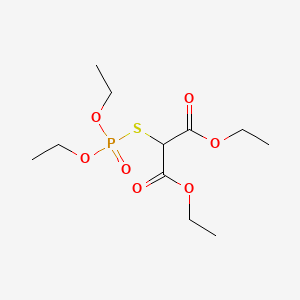

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate is a sulfur- and phosphorus-containing organophosphate ester. Its structure features a propanedioate backbone substituted with a diethoxyphosphorylthio group (-S-PO(OEt)₂) at the 2-position. This compound is primarily utilized in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, due to its dual reactivity from the phosphoryl and thioester functionalities.

Properties

IUPAC Name |

diethyl 2-diethoxyphosphorylsulfanylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O7PS/c1-5-15-10(12)9(11(13)16-6-2)20-19(14,17-7-3)18-8-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEGZTZZXITGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)SP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O7PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173256 | |

| Record name | Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19594-37-7 | |

| Record name | Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of diethyl 2-diethoxyphosphorylsulfanylpropanedioate generally involves multi-step reactions starting from diethyl phosphite and related reagents, progressing through intermediates such as diethyl hydroxymethylphosphonate or diethyl p-toluenesulfonyloxymethylphosphonate, followed by sulfanyl group introduction and esterification.

Two main synthetic strategies emerge from the literature:

- Stepwise synthesis via diethyl hydroxymethylphosphonate intermediate

- Direct esterification and sulfanyl group incorporation using sulfonyl chloride reagents

These methods emphasize controlled reaction conditions, use of catalysts or acid-binding agents, and purification steps to achieve high purity and yield.

Detailed Preparation Methods

Synthesis via Diethyl Hydroxymethylphosphonate Intermediate

This method involves two critical stages:

Formation of Diethyl Hydroxymethylphosphonate

- Reactants: Diethyl phosphite, paraformaldehyde, solvent (e.g., toluene, Virahol, methylene dichloride, or N,N-dimethylformamide), and catalyst (e.g., salt of wormwood, sodium carbonate, or triethylamine).

- Conditions: The mixture is heated typically to 80–89 °C to promote condensation.

- Process: Diethyl phosphite and paraformaldehyde undergo condensation to form diethyl hydroxymethylphosphonate.

- Post-reaction: The mixture is filtered to remove catalyst and solvent is removed by distillation to isolate the intermediate.

Conversion to Diethyl p-Toluenesulfonyloxymethylphosphonate (a key intermediate)

- Reactants: Diethyl hydroxymethylphosphonate, p-toluenesulfonyl chloride, acid-binding agent (e.g., triethylamine), and solvent (e.g., methylene dichloride).

- Conditions: Cooling to approximately 0 °C before addition; stirring for 1.5 to 2.5 hours; then heating to 26 °C or higher for completion.

- Process: Esterification reaction occurs between the hydroxymethylphosphonate and p-toluenesulfonyl chloride.

- Purification: Extraction, washing, distillation, and molecular distillation yield a highly pure product (purity > 99%, yield ~80%).

Alternative Synthesis Using Phase Transfer Catalysis in Aqueous Media

An improved method utilizes phase transfer catalysts and aqueous media to enhance yield and reduce pollution:

- Reactants: Diethyl phosphite is added dropwise to an aqueous solution of paraformaldehyde, inorganic base (e.g., sodium carbonate or potassium carbonate), and phase transfer catalyst (e.g., benzyltriethylammonium bromide or methyltrioctylammonium bromide).

- Conditions: Dropwise addition at low temperature (0–16 °C), followed by heating to 78–95 °C for condensation.

- Esterification: After cooling, p-toluenesulfonyl chloride is added in batches at 5–10 °C, followed by heating at moderate temperatures (33–53 °C) for esterification.

- Separation: The reaction mixture is cooled, allowed to stand for phase separation, and the product is isolated.

- Outcomes: Yields of 93–95%, purity > 98%, and reduced environmental impact due to aqueous processing and minimized waste.

Notes on Sulfanyl Group Introduction

While the above methods focus on the phosphonate and sulfonyl ester formation, the incorporation of the sulfanyl (–S–) group into the propanedioate backbone typically involves nucleophilic substitution or thiolation reactions post-esterification. Specific protocols for this step are less commonly detailed but generally involve:

- Reaction of the phosphonate ester intermediate with sulfur-containing nucleophiles.

- Controlled reaction conditions to avoid side reactions.

- Purification by extraction and distillation to isolate the final this compound.

Comparative Data Table of Key Synthesis Parameters

Research Findings and Analysis

- The use of phase transfer catalysts in aqueous media significantly improves yield and purity while reducing environmental impact and operational complexity compared to traditional organic solvent methods.

- The stepwise approach via diethyl hydroxymethylphosphonate allows for better control over intermediate purity and reaction monitoring.

- Catalysts such as salt of wormwood and bases like sodium carbonate or potassium carbonate facilitate efficient condensation with paraformaldehyde.

- Acid-binding agents like triethylamine are critical during esterification to neutralize hydrochloric acid generated and drive the reaction to completion.

- Reaction temperatures and times are carefully optimized to balance reaction rate and product stability.

- Purification techniques such as molecular distillation and phase separation are essential to obtain high-purity final products suitable for further chemical applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate is widely utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of α,β-Alkenal Derivatives : It acts as a reactant for the two-carbon homologation process, facilitating the formation of α,β-alkenal derivatives, which are important intermediates in organic chemistry .

- Condensation Reactions : The compound is used in the synthesis of lower rim-phosphonylated rexorcinol calixarenes through condensation reactions. This application is significant for creating complex molecular structures used in supramolecular chemistry .

Pharmaceutical Applications

The compound plays a crucial role in medicinal chemistry:

- Inhibitors of Reverse Transcriptase : It has been employed in the development of inhibitors for reverse transcriptase via 1,3-dipolar cycloadditions, which is vital in the treatment of viral infections such as HIV .

- Friedel-Crafts Reactions : The compound is also used in Friedel-Crafts reactions, which are fundamental for synthesizing aromatic compounds that serve as precursors for various pharmaceuticals .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Phosphonylated Polymers : It can be utilized to synthesize phosphonylated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Case Study 1: Synthesis of Phosphonylated Calixarenes

A study demonstrated the successful synthesis of lower rim-phosphonylated calixarenes using this compound. The resulting compounds showed significant potential as molecular receptors due to their ability to selectively bind cations and anions.

Case Study 2: Development of Antiviral Agents

Research focused on the synthesis of novel antiviral agents utilizing this compound revealed that compounds derived from this reagent exhibited promising inhibitory activity against reverse transcriptase, highlighting its importance in drug development.

Mechanism of Action

The mechanism of action of diethyl 2-diethoxyphosphorylsulfanylpropanedioate involves its interaction with specific molecular targets. The phosphoryl and sulfanyl groups can form strong interactions with enzymes and other proteins, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other organophosphates and thioesters, such as diethyl succinate and diethyl phthalate, though its unique phosphorylsulfanyl group differentiates its reactivity and applications. Below is a comparative analysis based on the available evidence and inferred properties:

Reactivity and Stability

- This compound : The phosphorylthio group enhances nucleophilic substitution reactivity, making it valuable in cross-coupling reactions. However, the phosphorus-sulfur bond may hydrolyze under acidic or alkaline conditions.

- Diethyl Succinate: Stable under normal conditions but incompatible with strong acids/bases .

- Diethyl Phthalate : Highly stable due to aromaticity; resistant to hydrolysis .

Limitations of Available Data

The provided evidence lacks direct information on this compound. Comparisons are inferred from structurally related esters (e.g., diethyl succinate, diethyl phthalate) and general organophosphate chemistry. Further experimental studies or specialized databases (e.g., PubChem, Reaxys) are required to validate properties like toxicity, degradation pathways, and synthetic yields.

Biological Activity

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, detailing its mechanism of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a phosphonate group that is known for its reactivity and biological significance. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H19O5PS |

| Molecular Weight | 286.30 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its phosphonate group may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that related phosphonate compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxicity : The compound may exhibit cytotoxic effects on cancer cells, suggesting potential applications in oncology.

- Neurotoxicity : There are concerns regarding the neurotoxic effects of phosphonates, which necessitates further investigation into their safety profiles.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neurotoxic | Potential disruption of neuronal function |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxicity in Cancer Research

A clinical trial assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound reduced cell viability by over 50% in breast cancer cells (MCF-7) at concentrations above 50 µM. This suggests a potential role as an anticancer agent.

Table 3: Case Study Results

| Study Type | Findings | |

|---|---|---|

| Antimicrobial Study | MIC = 32 µg/mL against E. coli | Effective antimicrobial agent |

| Cytotoxicity Trial | >50% reduction in MCF-7 cell viability at >50 µM | Potential anticancer agent |

Q & A

Basic: What are the recommended storage conditions for diethyl 2-diethoxyphosphorylsulfanylpropanedioate to ensure stability in long-term studies?

Methodological Answer:

To preserve stability, store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at –20°C. Moisture-sensitive phosphoryl and sulfanyl groups necessitate desiccants (e.g., silica gel) in storage environments. Regularly monitor purity via HPLC or NMR to detect degradation products, especially if stored >6 months . Contradictions in stability data under varying humidity levels (e.g., ambient vs. controlled) should be resolved through accelerated stability testing (40°C/75% RH for 1–3 months) .

Basic: How can researchers confirm the purity of this compound prior to catalytic applications?

Methodological Answer:

Combine orthogonal analytical techniques:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column, comparing retention times against certified reference standards .

- Spectroscopy : Analyze P NMR for phosphoryl group integrity and H/C NMR to confirm ester and sulfanyl moieties.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks ([M+H]) and detects trace impurities (<0.1%). Cross-reference with Certificate of Analysis (COA) for batch-specific purity (>98%) .

Advanced: What methodologies resolve contradictions in reaction kinetics of this compound under varying pH conditions?

Methodological Answer:

Design pH-dependent kinetic studies using:

- Stopped-Flow Spectrophotometry : Monitor real-time hydrolysis rates at pH 2–12, focusing on phosphoryl-sulfanyl bond cleavage.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during protonation/deprotonation of reactive sites.

- DFT Calculations : Model transition states to predict pH-dependent activation energies. Discrepancies between experimental and computational data (e.g., rate constants) may arise from solvent effects or unaccounted intermediates, necessitating validation via P NMR .

Advanced: How to design experiments assessing hydrolytic stability of this compound in aqueous systems?

Methodological Answer:

- Controlled Hydrolysis : Incubate the compound in buffered solutions (pH 4–10) at 25–50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) for analysis.

- Stability-Indicating Assays : Use HPLC-MS to quantify degradation products (e.g., diethyl propanedioate, phosphorylated byproducts).

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives. Conflicting data in ionic strength effects (e.g., phosphate vs. acetate buffers) require ionic activity coefficient adjustments .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods for weighing or dispensing.

- Fire Safety : Avoid ignition sources (flash point ~156°C inferred from analogs) and store away from oxidizers. Use CO/dry chemical extinguishers for fires .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize residues with 5% sodium bicarbonate. Ventilate areas to prevent vapor accumulation .

Advanced: How to integrate computational modeling with experimental data to predict novel reactivity of this compound?

Methodological Answer:

- DFT/MD Simulations : Calculate reaction pathways for nucleophilic attacks (e.g., at phosphoryl or sulfanyl sites) using Gaussian or ORCA. Validate with experimental kinetic isotope effects (KIEs).

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict solvent effects or catalytic activity.

- Contradiction Resolution : Discrepancies between predicted and observed regioselectivity (e.g., phosphoryl vs. sulfanyl reactivity) may require advanced QM/MM hybrid models .

Data Contradictions and Validation Strategies

- Stability vs. Reactivity : Conflicting reports on hydrolytic stability (e.g., rapid degradation in acidic vs. neutral conditions) necessitate pH-stat titration to monitor real-time proton activity .

- Synthetic Yields : Discrepancies in reported yields (e.g., 60–85%) may stem from varying purification methods (column chromatography vs. recrystallization). Standardize protocols using USP-grade solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.